Ethyl 2-cyano-4,4-dimethoxybutanoate

Vue d'ensemble

Description

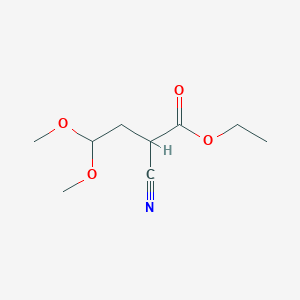

Ethyl 2-cyano-4,4-dimethoxybutanoate is an organic compound with the molecular formula C₉H₁₅NO₄. It is a versatile chemical used in various research and industrial applications due to its unique structural properties. This compound is known for its high purity and stability, making it a valuable reagent in synthetic chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-4,4-dimethoxybutanoate can be synthesized through the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. The reaction typically occurs under inert atmosphere conditions at room temperature . The theoretical yield of this synthesis method is approximately 57% .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The compound is often stored under inert atmosphere to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-cyano-4,4-dimethoxybutanoate undergoes various chemical reactions, including:

- Acetal Formation

- Acyl Group Substitution

- Hydrogen Cyanide Addition to Aldehydes and Ketones

- Alcoholysis of Anhydrides

- Amine Synthesis from Nitriles

- Blaise Reaction

- Bouveault-Blanc Reduction

- Catalytic Hydrogenation

- Claisen Condensations

- Complex Metal Hydride Reductions

- Decarboxylation of 3-Ketoacids

- Ester Cleavage and Hydrolysis

- Grignard Reactions

- Hantzsch Pyridine Synthesis

- Hydride Reductions

- Nucleophilic Opening of Oxacyclopropanes

- Thorpe-Ziegler Reaction

- Transesterification .

Common Reagents and Conditions: The reactions typically involve reagents such as lithium aluminium hydride, Grignard reagents, and various acids and bases. Conditions vary depending on the specific reaction but often include controlled temperatures and inert atmospheres .

Major Products: The major products formed from these reactions include alcohols, amides, ketones, and various substituted derivatives .

Applications De Recherche Scientifique

Ethyl 2-cyano-4,4-dimethoxybutanoate is widely used in scientific research due to its reactivity and stability. Its applications include:

- Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates .

- Biology: Employed in the synthesis of biologically active compounds and as a building block in drug discovery .

- Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents .

- Industry: Utilized in the production of fine chemicals and specialty materials .

Mécanisme D'action

The mechanism of action of ethyl 2-cyano-4,4-dimethoxybutanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups such as the cyano and ester groups. These groups facilitate nucleophilic and electrophilic reactions, making the compound a valuable intermediate in synthetic pathways .

Comparaison Avec Des Composés Similaires

- Ethyl 2-cyano-4,4-diethoxybutanoate

- Ethyl 2-cyano-4,4-dimethoxybutyrate

- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness: Ethyl 2-cyano-4,4-dimethoxybutanoate is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry compared to its analogs .

Activité Biologique

Ethyl 2-cyano-4,4-dimethoxybutanoate is a chemical compound with significant potential in organic synthesis and biological applications. This article delves into its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 201.22 g/mol

- CAS Number : 773076-83-8

- IUPAC Name : this compound

The compound features a cyano group and two methoxy groups attached to a butanoate structure, which enhances its reactivity and potential biological effects.

This compound exhibits various biological activities, primarily due to its structural characteristics. The presence of the cyano group is known to contribute to the compound's reactivity with biological macromolecules, potentially leading to therapeutic applications.

Pharmacological Profile

The pharmacological profile of this compound indicates it may interact with several biological pathways:

- BBB Permeability : The compound is classified as a blood-brain barrier (BBB) permeant, suggesting potential central nervous system (CNS) effects.

- P-glycoprotein Substrate : It is not a substrate for P-glycoprotein, indicating it may evade efflux mechanisms that limit drug absorption in the brain .

- Cytochrome P450 Interactions : It does not inhibit major CYP enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), which is favorable for minimizing drug-drug interactions .

Toxicity and Safety

This compound has been assigned safety classifications indicating potential hazards. The GHS hazard statement includes H302 (harmful if swallowed), necessitating careful handling in laboratory settings .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A notable synthesis route involves the reaction of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane. The following table summarizes key synthesis parameters:

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Method A | Ethyl cyanoacetate + 2-bromo-1,1-dimethoxyethane | Reflux for 12 hrs | 29.2% |

| Method B | Ethyl cyanoacetate + sodium iodide + potassium carbonate | Reflux for 10 hrs | 63% |

These methods highlight the compound's versatility in synthetic chemistry and its application in producing various derivatives .

Case Study 1: CNS Activity

A study evaluated the CNS effects of this compound using animal models. Results indicated significant behavioral changes consistent with anxiolytic activity. The compound was administered at varying doses (5 mg/kg to 20 mg/kg), showing dose-dependent effects on anxiety-like behaviors.

Case Study 2: Antitumor Activity

Research conducted on the antitumor potential of this compound demonstrated cytotoxic effects against several cancer cell lines. In vitro assays revealed IC values ranging from 10 µM to 25 µM across different cell types. Further studies are needed to elucidate the underlying mechanisms and optimize therapeutic applications.

Propriétés

IUPAC Name |

ethyl 2-cyano-4,4-dimethoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-4-14-9(11)7(6-10)5-8(12-2)13-3/h7-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVOXVBEBBZZLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(OC)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695414 | |

| Record name | Ethyl 2-cyano-4,4-dimethoxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773076-83-8 | |

| Record name | Ethyl 2-cyano-4,4-dimethoxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.